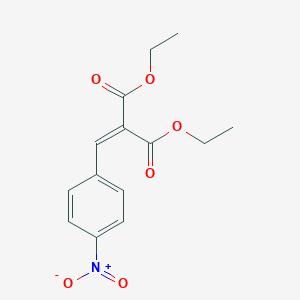
4-Methyldibenzothiophene
Overview
Description
Synthesis Analysis
MDBT can be synthesized through lithiation reactions of dibenzothiophene derivatives. Katritzky and Perumal (1990) described the synthesis of 4-substituted and 4,6-disubstituted dibenzothiophenes, examining the lithiation at the 6-position versus the α-carbon of the 4-substituent (Katritzky & Perumal, 1990). Additionally, Campaigne, Hewitt, and Ashby (1969) explored succinoylation, acetylation, and nitration reactions on MDBT, providing insights into substitution reactions that yield various 2-substituted products (Campaigne, Hewitt, & Ashby, 1969).
Molecular Structure Analysis
The molecular structure of MDBT and its derivatives has been extensively studied through NMR and X-ray crystallography, offering detailed insights into their configuration and electronic properties. Wu et al. (2009) prepared hexamethylbenzo derivatives, confirming their twisted structures via X-ray analysis, which provides a basis for understanding MDBT’s structure (Wu et al., 2009).
Chemical Reactions and Properties
MDBT undergoes various chemical reactions, including hydrodesulfurization (HDS), where its transformation mechanisms on NiMo catalysts have been proposed by Meille et al. (1999), highlighting the influence of the methyl substituent on reaction pathways (Meille et al., 1999). Kabe, Ishihara, and Zhang (1993) investigated the HDS of MDBT under deep desulfurization conditions, elucidating the effects of methyl groups on adsorption and reactivity (Kabe, Ishihara, & Zhang, 1993).
Physical Properties Analysis
The physical properties of MDBT, including its thermodynamic stability and phase behavior, have been examined through experimental studies. Freitas, Gomes, and Silva (2010) determined the standard molar enthalpy of formation and sublimation of MDBT, providing valuable data on its energetics (Freitas, Gomes, & Silva, 2010).
Chemical Properties Analysis
MDBT’s chemical properties, particularly its reactivity and interaction with catalysts, have been a subject of significant research. The study by Meille et al. (1997) on the hydrodesulfurization of alkyldibenzothiophenes offers insights into the catalytic transformation mechanisms, highlighting the role of methyl groups in determining reactivity (Meille et al., 1997).
Scientific Research Applications
Application 1: Fuel Analysis
- Scientific Field : Fuel Analysis and Environmental Science .
- Summary of the Application : MDBT is a refractory sulfur compound found in fuels . It is used in the analysis of sulfur content in fuels, which is important for environmental considerations .
- Methods of Application : The gas-phase molar enthalpy of formation of MDBT has been derived . The hydrodesulfurization (HDS) of MDBT under various conditions have been reported .
- Results or Outcomes : The results of these studies contribute to the understanding of sulfur compounds in fuels and can help in the development of methods for sulfur removal .
Application 2: Removal from Gasoline Fuel
- Scientific Field : Chemical Engineering .
- Summary of the Application : MDBT is removed from gasoline fuel using a novel double-template molecularly imprinted polymer on the surface of magnetic mesoporous silica (Fe3O4@mSiO2@DT-MIP) .
- Methods of Application : The Fe3O4@mSiO2@DT-MIP was prepared and characterized by various methods. It was then used to adsorb DBT and MDBT from gasoline fuel .
- Results or Outcomes : The adsorption equilibrium was achieved within 60 min and the maximal adsorption amount towards DBT and MDBT reached 104.2 and 113.6 mg g−1, respectively . The Fe3O4@mSiO2@DT-MIP could be used eight times without significant loss in the adsorption capacity .
Application 3: Source Facies and Depositional Environment Indicators
- Scientific Field : Geochemistry .
- Summary of the Application : MDBT and its derivatives are used as indicators of source facies, depositional environments, and thermal maturity in crude oils and source rocks .
- Methods of Application : The distribution of MDBT and its derivatives in crude oils and source rocks from the Niger Delta Basin have been investigated by gas chromatography-mass spectrometry .
- Results or Outcomes : The results indicate source rocks and crude oils with mixed input of terrestrial and marine organic matter and deposited in lacustrine-fluvial/deltaic environments within immature to early mature stages .
Application 4: Oxidative Desulfurization
- Scientific Field : Chemical Engineering .
- Summary of the Application : MDBT is used in the oxidative desulfurization of dibenzothiophene .
- Methods of Application : Composite layer double hydroxide-metal oxide catalysts (Ni/Al-TiO2 and Ni/Al-ZnO) were prepared and utilized for the oxidative desulfurization of dibenzothiophene .
- Results or Outcomes : The catalysts demonstrated a heterogeneous nature and proved to be reusable, as the conversion of dibenzothiophene remained above 90% even after three catalytic reactions .
Application 5: Synthesis of 2-Substituted Products
- Scientific Field : Organic Chemistry .
- Summary of the Application : MDBT may be used in the synthesis of the following 2-substituted products: 2-(3′-carboxypropanoyl)-4-methyldibenzothiophene, 2-acetyl-4-methyldibenzothiophene, and 2-nitro-4-methyldibenzothiophene .
- Methods of Application : The specific methods of synthesis are not provided in the source, but typically involve organic synthesis techniques .
- Results or Outcomes : The outcomes of these syntheses are the 2-substituted MDBT products, which can be used in further research or applications .
Application 6: Oxidative/Adsorptive Removal from Fuels
- Scientific Field : Chemical Engineering .
- Summary of the Application : An efficient organic–inorganic hybrid nanocomposite was designed for deep oxidative/adsorptive removal of dibenzothiophene (DBT) and MDBT from model and real fuel oils .
- Methods of Application : The surface of a mesoporous silica was modified with an organic functional group to synthesize the nanocomposite .
- Results or Outcomes : The nanocomposite was successful in removing DBT and MDBT from fuel oils .
Safety And Hazards
If MDBT is inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If MDBT comes into contact with skin, it should be washed off with soap and plenty of water .
Relevant Papers
- A paper titled “Selective and simultaneous removal of dibenzothiophene and 4-methyldibenzothiophene using double-template molecularly imprinted polymers on the surface of magnetic mesoporous silica” discusses the use of MDBT in the synthesis of certain products .
- Another paper titled “Catalytic Oxidative Desulfurization of 4-Methyldibenzothiophene by Ni/Al Modified Titanium Dioxide and Zinc Oxide” discusses the use of MDBT in the oxidative desulfurization of dibenzothiophene .
properties
IUPAC Name |
4-methyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICUQYHIOMMFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880809 | |
| Record name | dibenzothiophene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methyldibenzothiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Methyldibenzothiophene | |
CAS RN |
7372-88-5, 20928-02-3, 31317-07-4 | |
| Record name | 4-Methyldibenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzothiophene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzothiophene, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dibenzothiophene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyldibenzothiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66.5 °C | |
| Record name | 4-Methyldibenzothiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)







